molecular formula C7H11N3 B12274848 4-Hydrazinyl-3,5-dimethylpyridine

4-Hydrazinyl-3,5-dimethylpyridine

Cat. No.: B12274848
M. Wt: 137.18 g/mol
InChI Key: VKLJRRKWYADMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-3,5-dimethylpyridine is a chemical compound characterized by the presence of a hydrazine group attached to a pyridine ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-3,5-dimethylpyridine typically involves the reaction of 3,5-dimethylpyridine with hydrazine. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hydrazine, which is a hazardous material.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-3,5-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Hydrazinyl-3,5-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3,5-dimethylpyridine, particularly in its antifungal activity, involves the inhibition of ergosterol biosynthesis. This disruption in ergosterol production affects the integrity of the fungal cell membrane, leading to cell death. The compound interacts with specific enzymes in the ergosterol biosynthetic pathway, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylpyridine
  • 2,4-Dimethylpyridine
  • 3,4-Dimethylpyridine
  • 2,6-Dimethylpyridine

Comparison

4-Hydrazinyl-3,5-dimethylpyridine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other dimethylpyridine derivatives.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(3,5-dimethylpyridin-4-yl)hydrazine

InChI

InChI=1S/C7H11N3/c1-5-3-9-4-6(2)7(5)10-8/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

VKLJRRKWYADMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1NN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.